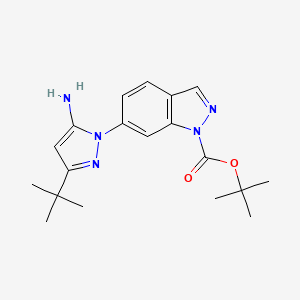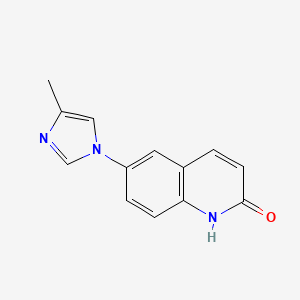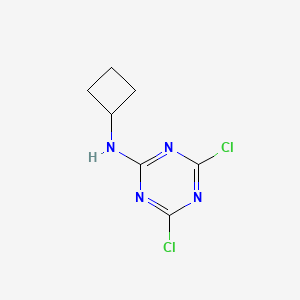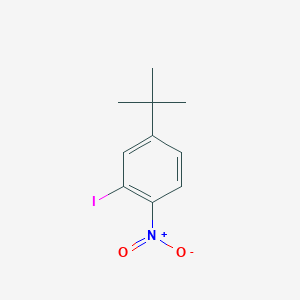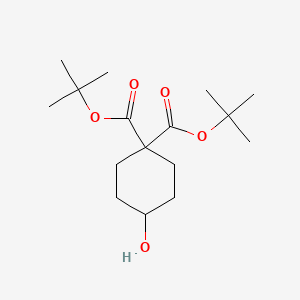
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O5. It consists of a cyclohexane ring substituted with two tert-butyl ester groups and a hydroxyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate typically involves the esterification of 4-hydroxycyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products
Oxidation: Formation of 4-ketocyclohexane-1,1-dicarboxylate or 4-carboxycyclohexane-1,1-dicarboxylate.
Reduction: Formation of ditert-butyl 4-hydroxycyclohexane-1,1-diol.
Substitution: Formation of various substituted cyclohexane derivatives
Applications De Recherche Scientifique
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active compounds that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ditert-butyl 4-hydroxybenzoate
- Ditert-butyl 4-hydroxyphenylacetate
- Ditert-butyl 4-hydroxycyclopentane-1,1-dicarboxylate
Uniqueness
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is unique due to its cyclohexane ring structure, which imparts greater stability and rigidity compared to similar compounds with aromatic or smaller ring systems. This stability makes it particularly useful in applications requiring robust chemical properties .
Propriétés
Formule moléculaire |
C16H28O5 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C16H28O5/c1-14(2,3)20-12(18)16(9-7-11(17)8-10-16)13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3 |
Clé InChI |
YFSWAQDDXGXALR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCC(CC1)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


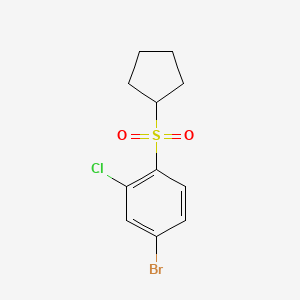
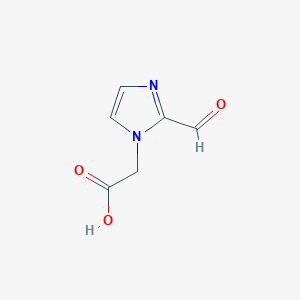
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
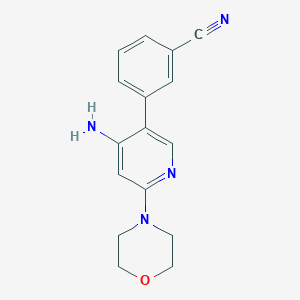
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)


![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
